Hexaethylene glycol phosphoramidite

Description

Properties

Molecular Formula |

C42H61N2O10P |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

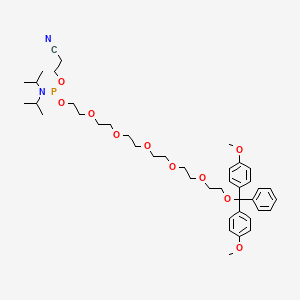

3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |

InChI Key |

ZTCKUVQHKIMCLI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hexaethylene glycol phosphoramidite |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Hexaethylene Glycol Phosphoramidite for Researchers and Drug Development Professionals

Introduction: Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly referred to as Spacer Phosphoramidite 18, is a crucial reagent in the fields of molecular biology and drug development.[][] It serves as a versatile hydrophilic linker used in the chemical synthesis of oligonucleotides.[][3] This in-depth guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and professionals in the drug development sector.

Core Properties and Specifications

Hexaethylene glycol phosphoramidite is an 18-atom spacer that can be incorporated at the 5'- or 3'-end, or internally within an oligonucleotide sequence.[][4] Its hydrophilic nature is a key attribute, enhancing the solubility of the resulting modified oligonucleotides.[4]

Physicochemical Data

A summary of the key physicochemical properties of hexaethylene glycol phosphoramidite is presented in Table 1. This data is essential for handling, storage, and application of the reagent.

| Property | Value | Reference |

| Chemical Formula | C₄₂H₆₁N₂O₁₀P | [][5] |

| Molecular Weight | 784.91 g/mol | [][5] |

| Appearance | Colorless to light yellow oil | [] |

| Purity | ≥95% | [] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) and Acetonitrile (B52724) | [6] |

| Storage Conditions | -20°C for long-term storage (months to years) | [] |

Synthesis of Hexaethylene Glycol Phosphoramidite

The synthesis of hexaethylene glycol phosphoramidite is a two-step process that involves the protection of one of the hydroxyl groups of hexaethylene glycol with a dimethoxytrityl (DMT) group, followed by phosphitylation of the remaining free hydroxyl group.

Experimental Protocol: Synthesis of 1-O-(4,4'-Dimethoxytrityl)-Hexaethylene Glycol

This procedure outlines the selective protection of one primary hydroxyl group of hexaethylene glycol.

Materials:

-

Hexaethylene glycol

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (B92270) (anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

Procedure:

-

Dissolve hexaethylene glycol in anhydrous pyridine in a flask under an inert atmosphere (e.g., argon).

-

In a separate flask, dissolve DMT-Cl in anhydrous pyridine.

-

Slowly transfer the DMT-Cl solution to the hexaethylene glycol solution via cannula transfer while stirring at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

Remove the majority of the pyridine under reduced pressure.

-

Partition the residue between ethyl acetate and 5% sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by precipitation from a mixture of diethyl ether and hexane to yield 1-O-(4,4'-dimethoxytrityl)-hexaethylene glycol.[7][8]

Experimental Protocol: Phosphitylation of 1-O-DMT-Hexaethylene Glycol

This protocol describes the conversion of the mono-protected hexaethylene glycol into the desired phosphoramidite.

Materials:

-

1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM, anhydrous)

Procedure:

-

Dissolve 1-O-(4,4'-dimethoxytrityl)-hexaethylene glycol in anhydrous dichloromethane under an inert atmosphere.

-

Add N,N-diisopropylethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product using silica (B1680970) gel chromatography to obtain hexaethylene glycol phosphoramidite.

Application in Automated Oligonucleotide Synthesis

Hexaethylene glycol phosphoramidite is seamlessly integrated into standard automated solid-phase oligonucleotide synthesis protocols using phosphoramidite chemistry.[9] The synthesis cycle involves four key steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol: Incorporation of Hexaethylene Glycol Spacer

This protocol details the steps for incorporating the HEG spacer into a growing oligonucleotide chain on an automated synthesizer.

Materials:

-

Hexaethylene glycol phosphoramidite solution in anhydrous acetonitrile (e.g., 0.1 M)

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Controlled pore glass (CPG) solid support with the initial nucleoside

Procedure (within the automated synthesizer):

-

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

-

Coupling: The hexaethylene glycol phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column containing the solid support. The coupling reaction is allowed to proceed for a standard time (typically 2-5 minutes). For potentially difficult couplings, this time can be extended.

-

Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

-

The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide or modifier to be added to the oligonucleotide chain.

Coupling Efficiency

The efficiency of the coupling step is critical for the overall yield of the full-length oligonucleotide. While specific coupling efficiencies for hexaethylene glycol phosphoramidite can vary depending on the synthesizer, reagents, and the sequence context, it is generally expected to be high, in the range of 98-99.5%. The impact of coupling efficiency on the theoretical yield of full-length product for oligonucleotides of different lengths is illustrated in Table 2.

| Oligonucleotide Length (bases) | Theoretical Yield at 98% Coupling Efficiency | Theoretical Yield at 99% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |

| 20 | 66.8% | 82.6% | 90.8% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.6% |

Visualizing the Workflow

The process of incorporating a hexaethylene glycol phosphoramidite into an oligonucleotide can be visualized as a key step within the broader automated synthesis workflow.

The synthesis of hexaethylene glycol phosphoramidite itself can also be represented as a logical workflow.

Conclusion

Hexaethylene glycol phosphoramidite is an indispensable tool for the synthesis of modified oligonucleotides. Its hydrophilic properties and defined length make it a valuable spacer for a wide range of applications, from diagnostic probes to therapeutic agents. A thorough understanding of its properties, synthesis, and incorporation into automated synthesis protocols is essential for researchers and developers in the field to achieve optimal results in their work. The detailed protocols and data provided in this guide serve as a valuable resource for the successful application of this important reagent.

References

- 3. lumiprobe.com [lumiprobe.com]

- 4. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]

- 5. DMT Hexaethylene Glycol phosphoramidite | ChemGenes Products [chemgenes.com]

- 6. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. alfachemic.com [alfachemic.com]

Hexaethylene Glycol Phosphoramidite: A Technical Guide for Researchers

An In-depth Exploration of the Structure, Properties, and Applications of a Versatile Linker in Oligonucleotide Synthesis

Hexaethylene glycol phosphoramidite (B1245037), also known as Spacer Phosphoramidite 18, is a crucial reagent in the chemical synthesis of oligonucleotides. Its primary function is to introduce a long, flexible, and hydrophilic spacer arm within an oligonucleotide sequence. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key applications in modern molecular biology and drug development.

Chemical Structure and Physicochemical Properties

Hexaethylene glycol phosphoramidite is chemically defined as 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol-6-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The molecule consists of three key functional components:

-

A 4,4'-dimethoxytrityl (DMT) group: This acid-labile protecting group is attached to one end of the hexaethylene glycol chain, enabling its use in automated solid-phase oligonucleotide synthesis. The DMT group protects the 5'-hydroxyl group during the coupling reaction and is removed at the beginning of each synthesis cycle.

-

A hexaethylene glycol (HEG) spacer: This central component is a hydrophilic chain of six repeating ethylene (B1197577) glycol units. The length and flexibility of this spacer are critical for its function, allowing for the spatial separation of different parts of a molecule or distancing a label from the oligonucleotide chain to minimize steric hindrance and unwanted interactions.

-

A β-cyanoethyl phosphoramidite group: This reactive moiety is located at the other end of the HEG spacer and enables the coupling of the molecule to the free 5'-hydroxyl group of the growing oligonucleotide chain during synthesis.

The key physicochemical properties of hexaethylene glycol phosphoramidite are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₂H₆₁N₂O₁₀P | [1][2] |

| Molecular Weight | 784.91 g/mol | [3] |

| CAS Number | 125607-09-2 | [4] |

| Appearance | Colorless to yellowish viscous oil | [3] |

| Solubility | Good in most organic solvents, including anhydrous acetonitrile (B52724) | [3] |

| ³¹P NMR Chemical Shift | ~147-149 ppm (typical range for phosphoramidites) | [5][6] |

Experimental Protocols

Synthesis of Hexaethylene Glycol Phosphoramidite

The synthesis of hexaethylene glycol phosphoramidite involves two main steps: the mono-protection of hexaethylene glycol with a DMT group, followed by phosphitylation of the remaining free hydroxyl group.

Step 1: Synthesis of 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol

A general protocol for the mono-tritylation of diols can be adapted for this synthesis.

-

Materials: Hexaethylene glycol, 4,4'-dimethoxytrityl chloride (DMT-Cl), pyridine (B92270), dichloromethane (B109758) (DCM), sodium bicarbonate solution.

-

Procedure:

-

Dissolve hexaethylene glycol in anhydrous pyridine.

-

Add DMT-Cl portion-wise to the solution while stirring at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the mono-DMT protected hexaethylene glycol.

-

Step 2: Synthesis of 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol-6-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

-

Materials: 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the mono-DMT protected hexaethylene glycol in anhydrous DCM.

-

Add DIPEA to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product is typically purified by precipitation from a non-polar solvent like hexane (B92381) or by flash chromatography on silica gel deactivated with triethylamine.

-

Incorporation into Oligonucleotides via Solid-Phase Synthesis

Hexaethylene glycol phosphoramidite is readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.

-

Materials: Hexaethylene glycol phosphoramidite, anhydrous acetonitrile (diluent), activator solution (e.g., 5-ethylthio-1H-tetrazole - ETT), standard DNA or RNA phosphoramidites, solid support with the initial nucleoside, and other standard synthesis reagents (capping, oxidation, deblocking solutions).

-

Procedure:

-

Dissolve the hexaethylene glycol phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Place the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.

-

Program the synthesizer to introduce the spacer at the desired position in the oligonucleotide sequence.

-

While some suppliers suggest that standard coupling times are sufficient, other sources indicate that extending the coupling time (e.g., from 30 seconds to 2-15 minutes) can significantly improve the coupling efficiency, especially for this bulkier, non-nucleosidic phosphoramidite.[7]

-

The subsequent capping, oxidation, and detritylation steps are typically performed using the standard protocols for nucleoside phosphoramidites.[3][8]

-

Determination of Coupling Efficiency

The efficiency of the coupling reaction can be determined by a detritylation assay, which involves measuring the absorbance of the released DMT cation.

-

Procedure:

-

Collect the deblocking solution (containing the DMT cation) after the coupling of the hexaethylene glycol phosphoramidite and each subsequent nucleoside.

-

Dilute the collected solution with a suitable acidic solution (e.g., 0.1 M toluenesulfonic acid in acetonitrile).

-

Measure the absorbance of the orange-colored solution at approximately 498-504 nm.[9][10]

-

The coupling efficiency is calculated by comparing the absorbance of the DMT cation released at each step. The molar extinction coefficient of the DMT cation is approximately 70,000 L·mol⁻¹·cm⁻¹ at 498 nm.[11] A steady or slightly decreasing absorbance indicates high coupling efficiency.

-

Applications and Workflows

The unique properties of the hexaethylene glycol spacer make this phosphoramidite a valuable tool in various applications.

Spacer for qPCR Probes

In the design of quantitative real-time PCR (qPCR) probes, such as TaqMan® probes, the hexaethylene glycol spacer can be used to separate the reporter dye from the quencher dye. This spatial separation can improve quenching efficiency and increase the signal-to-noise ratio upon probe hydrolysis.[4][12][13]

Caption: Workflow for synthesizing a qPCR probe with a hexaethylene glycol spacer.

Linker for Biotin (B1667282) Labeling

Hexaethylene glycol phosphoramidite is frequently used to introduce a spacer arm between an oligonucleotide and a biotin molecule. This is particularly important for 5'-biotinylated oligonucleotides used in affinity purification, immobilization on streptavidin-coated surfaces, and various detection assays.[7][14][15] The hydrophilic spacer extends the biotin label away from the oligonucleotide, making it more accessible to streptavidin and reducing potential steric hindrance.

Caption: Workflow for 5'-biotinylation of an oligonucleotide using a HEG spacer.

Conclusion

Hexaethylene glycol phosphoramidite is an indispensable tool for the synthesis of modified oligonucleotides. Its long, hydrophilic, and flexible spacer arm provides researchers and drug developers with the ability to rationally design and synthesize complex oligonucleotide constructs with enhanced properties and functionalities. By understanding its chemical nature and optimizing its incorporation into synthetic protocols, the full potential of this versatile building block can be realized in a wide range of applications, from diagnostics to therapeutics.

References

- 1. DMT Hexaethylene Glycol phosphoramidite | ChemGenes Products [chemgenes.com]

- 2. DMT Hexaethylene Glycol phosphoramidite - Amerigo Scientific [amerigoscientific.com]

- 3. HEG-Phosphoramidite (Spacer-18 analogue) [buyolig.com]

- 4. Hexaethylene glycol phosphoramidite | CAS#:125607-09-2 | Chemsrc [chemsrc.com]

- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 6. rsc.org [rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Hexaethylene glycol phosphoramidite, 125607-09-2 | BroadPharm [broadpharm.com]

- 14. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5'-Biotin phosphoramidite [eng.bioneer.com]

The Role of Hexaethylene Glycol (HEG) Phosphoramidite in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethylene glycol (HEG) phosphoramidite (B1245037) is a critical reagent in the synthesis of modified oligonucleotides, offering a versatile non-nucleosidic linker for a variety of research, diagnostic, and therapeutic applications. Its primary function is to introduce a long, hydrophilic spacer arm within an oligonucleotide sequence. This guide provides a comprehensive overview of the function, application, and technical considerations for using HEG phosphoramidite in solid-phase oligonucleotide synthesis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in leveraging this valuable tool.

Introduction to Hexaethylene Glycol Phosphoramidite

Hexaethylene glycol (HEG) phosphoramidite, also known as Spacer Phosphoramidite 18, is a phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis.[1][2][3] Unlike standard nucleoside phosphoramidites, it does not contain a nucleobase. Instead, it comprises a hexaethylene glycol moiety, a dimethoxytrityl (DMT) protecting group on one end, and a phosphoramidite group on the other. This structure allows for its seamless integration into the standard phosphoramidite synthesis cycle.

The HEG linker is an 18-atom chain (12 carbon and 6 oxygen atoms), providing a significant, flexible, and hydrophilic spacer within an oligonucleotide.[] This hydrophilicity is a key characteristic, distinguishing it from more hydrophobic alkane-diol-based spacers.

Core Functions and Applications

The primary function of HEG phosphoramidite is to introduce a non-nucleosidic spacer into an oligonucleotide. This spacer can be incorporated at the 5' or 3' terminus, or internally within the sequence.[] This seemingly simple modification imparts a range of valuable properties and enables numerous applications.

Spatial Separation of Moieties

The long HEG spacer is frequently used to distance a functional moiety from the oligonucleotide strand, thereby minimizing steric hindrance and potential unwanted interactions.[3]

-

Biotinylation: When attaching biotin (B1667282) for affinity purification or detection, a spacer like HEG can improve the accessibility of the biotin for binding to streptavidin.

-

Dye Labeling: For fluorescently labeled probes, a spacer can prevent quenching of the fluorophore by adjacent nucleobases.

-

Conjugation of Therapeutic Molecules: In the development of oligonucleotide therapeutics, HEG linkers can be used to attach targeting ligands, such as cholesterol, to enhance cellular uptake and biodistribution.[5][6]

Structural Modifications

The flexibility of the HEG linker allows for the creation of specific secondary structures in oligonucleotides.

-

Hairpin and Loop Structures: HEG can be used to form hairpin loops in synthetic oligonucleotides, which is relevant in the design of qPCR probes like Scorpion® primers.[7]

-

Nuclease Resistance: While not its primary function, the introduction of a non-nucleosidic linker can confer a degree of resistance to exonuclease degradation at the modified terminus.

Mimicking Abasic Sites

While dedicated abasic phosphoramidites exist, non-nucleosidic spacers like HEG can be used in some contexts to study the effects of abasic sites on DNA structure and protein-DNA interactions.

Quantitative Data Presentation

While precise, side-by-side comparative data for HEG phosphoramidite is not always readily available in the literature, the following tables summarize typical quantitative parameters in oligonucleotide synthesis and the expected impact of incorporating a spacer phosphoramidite like HEG.

Table 1: Typical Coupling Efficiencies in Oligonucleotide Synthesis

| Phosphoramidite Type | Typical Stepwise Coupling Efficiency (%) | Factors Influencing Efficiency |

| Standard Nucleoside (A, C, G, T) | 98.5 - 99.5+ | Purity of reagents, anhydrous conditions, activator type, coupling time[8] |

| Hexaethylene Glycol (HEG) | 97 - 99* | Steric hindrance, purity of the spacer phosphoramidite, potential for longer required coupling times[9] |

*Note: While high coupling efficiencies can be achieved with spacer phosphoramidites, they can sometimes be slightly lower than standard nucleosides and may require optimization of coupling times.

Table 2: Theoretical Yield of Full-Length Oligonucleotide

This table illustrates the critical importance of high stepwise coupling efficiency, especially for longer oligonucleotides. The introduction of any modification that slightly lowers the average coupling efficiency will have a significant impact on the final yield of the desired full-length product.[10]

| Oligonucleotide Length (bases) | Yield at 99.5% Avg. Coupling | Yield at 99.0% Avg. Coupling | Yield at 98.0% Avg. Coupling |

| 20 | 90.9% | 82.6% | 68.1% |

| 40 | 82.2% | 67.6% | 45.5% |

| 60 | 74.4% | 55.3% | 30.4% |

| 80 | 67.3% | 45.2% | 20.3% |

| 100 | 60.9% | 37.0% | 13.5% |

Table 3: Influence of Flexible Linkers on Duplex Stability (Melting Temperature, Tm)

The introduction of a non-nucleosidic, flexible linker like HEG into a DNA duplex generally leads to a decrease in the melting temperature (Tm). This is because the non-nucleosidic linker does not contribute to the stabilizing base-stacking interactions.

| Modification | General Effect on Tm | Approximate ΔTm per Insertion (°C) | Reference |

| Internal HEG Linker | Destabilizing | -2 to -5 | General observation for flexible linkers[11][12] |

*Note: The exact ΔTm can vary depending on the sequence context, the position of the insertion, and the ionic strength of the buffer.

Experimental Protocols

The incorporation of HEG phosphoramidite utilizes the standard solid-phase phosphoramidite synthesis cycle. However, some modifications to the standard protocol may be necessary to ensure optimal coupling efficiency.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition.

Standard four-step phosphoramidite cycle for oligonucleotide synthesis.

Protocol for Incorporation of HEG Phosphoramidite

-

Reagent Preparation:

-

Dissolve the HEG phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). Ensure strictly anhydrous conditions to prevent hydrolysis of the phosphoramidite.

-

-

Synthesis Cycle Modification:

-

Coupling Step: When the synthesis protocol reaches the desired position for the HEG linker, the HEG phosphoramidite solution is delivered to the synthesis column along with an activator (e.g., tetrazole or a derivative).

-

Extended Coupling Time: For spacer phosphoramidites, it is often recommended to increase the coupling time compared to standard nucleoside phosphoramidites. A coupling time of 2-5 minutes is a common starting point for optimization.[13]

-

The remaining steps of the cycle (capping and oxidation) are typically performed using standard protocols.

-

-

Multiple Incorporations:

-

If a longer spacer is required, the HEG phosphoramidite coupling step can be repeated consecutively.[14]

-

Post-Synthesis Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

-

Cleavage from Support:

-

The solid support is treated with a concentrated solution of ammonium (B1175870) hydroxide (B78521) at room temperature. This cleaves the succinyl linker, releasing the oligonucleotide into solution.

-

-

Deprotection:

-

The ammonium hydroxide solution containing the oligonucleotide is heated (e.g., 55 °C for 8-12 hours) to remove the protecting groups from the nucleobases (benzoyl, isobutyryl, etc.) and the cyanoethyl groups from the phosphate backbone.[15][16]

-

Considerations for HEG-Modified Oligonucleotides: The HEG linker itself is stable to standard ammonium hydroxide deprotection conditions.[13] However, if the oligonucleotide is also modified with base-labile groups (e.g., certain fluorophores), milder deprotection conditions (e.g., potassium carbonate in methanol) may be required.[15]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hexaethylene glycol phosphoramidite | CAS#:125607-09-2 | Chemsrc [chemsrc.com]

- 3. Hexaethylene glycol phosphoramidite, 125607-09-2 | BroadPharm [broadpharm.com]

- 5. Synthesis of a cholesteryl-HEG phosphoramidite derivative and its application to lipid-conjugates of the anti-HIV 5'TGGGAG³' Hotoda's sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda’s Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shigematsu-bio.com [shigematsu-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. genelink.com [genelink.com]

- 11. A structural transition in duplex DNA induced by ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to Hexaethylene Glycol Phosphoramidite

For researchers, scientists, and professionals engaged in drug development and molecular diagnostics, the precise chemical modification of oligonucleotides is a cornerstone of innovation. Among the arsenal (B13267) of available chemical moieties, hexaethylene glycol (HEG) phosphoramidite (B1245037) stands out as a versatile tool for introducing flexible, hydrophilic spacers into synthetic DNA and RNA strands. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of hexaethylene glycol phosphoramidite, with a focus on its integration into oligonucleotide synthesis and its role in advanced applications such as quantitative PCR (qPCR).

Core Properties of Hexaethylene Glycol Phosphoramidite

Hexaethylene glycol phosphoramidite, commonly referred to as Spacer Phosphoramidite 18, is a key reagent in oligonucleotide synthesis.[1][2] Its fundamental role is to introduce a long, hydrophilic spacer arm within an oligonucleotide sequence.[3][4] This spacer is an 18-atom chain composed of six repeating ethylene (B1197577) glycol units.[5] The physicochemical properties of this phosphoramidite are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 784.91 g/mol | [1][2][6] |

| Chemical Formula | C42H61N2O10P | [1][2][6][7] |

| Synonyms | Spacer Phosphoramidite 18, HEG Phosphoramidite | [1][2][3] |

| CAS Number | 125607-09-2 | [2][6][8] |

| Appearance | White to off-white solid | |

| Solubility | Good in most organic solvents | [8] |

Integration into Oligonucleotide Synthesis: A Detailed Protocol

The incorporation of hexaethylene glycol phosphoramidite into an oligonucleotide chain is achieved through the well-established solid-phase phosphoramidite synthesis method. This cyclical process involves four main steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol: Solid-Phase Synthesis with Hexaethylene Glycol Phosphoramidite

This protocol outlines the key steps for incorporating a hexaethylene glycol spacer into an oligonucleotide using an automated DNA synthesizer.

1. Reagent Preparation:

-

Phosphoramidites: Prepare 0.1 M solutions of standard nucleoside phosphoramidites (dA, dC, dG, dT) and hexaethylene glycol phosphoramidite in anhydrous acetonitrile (B52724).

-

Activator: A 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.

-

Deblocking Agent: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Capping Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

-

Oxidizing Agent: 0.02 M Iodine in THF/water/pyridine.

2. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass).

-

Step 1: Deblocking (Detritylation)

-

The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking agent. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

-

The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Step 2: Coupling

-

The hexaethylene glycol phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

-

Note: For spacer phosphoramidites like hexaethylene glycol, an extended coupling time of 2-5 minutes is often recommended to ensure high coupling efficiency, which is crucial for the overall yield of the full-length product.[4]

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants in subsequent cycles.

-

-

Step 4: Oxidation

-

The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing agent.

-

3. Chain Elongation:

-

Steps 1-4 are repeated for each subsequent nucleoside or modifier to be added to the sequence.

4. Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide.

-

The protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are also removed by heating the ammonia (B1221849) solution.

5. Purification:

-

The final product is typically purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length oligonucleotide from shorter, capped sequences.

The following diagram illustrates the workflow of solid-phase oligonucleotide synthesis incorporating a hexaethylene glycol phosphoramidite.

Key Applications in Research and Drug Development

The introduction of a hexaethylene glycol spacer can significantly enhance the functionality of synthetic oligonucleotides in various applications.

Quantitative PCR Probes: The Scorpion® Probe Example

One of the most prominent applications of the HEG linker is in the design of Scorpion® probes for real-time qPCR.[9][10] In a Scorpion probe, the HEG linker acts as a "PCR stopper," preventing the polymerase from extending through the probe element.[9][11] This unimolecular probing mechanism leads to rapid signal generation and high specificity.

The mechanism of a Scorpion probe is depicted in the following signaling pathway diagram.

Other Notable Applications

-

Steric Hindrance Reduction: The flexible HEG spacer can distance bulky modifications, such as fluorophores or biotin, from the oligonucleotide, minimizing interference with hybridization.[6]

-

Nuclease Resistance: The HEG linker can act as a blocker for exonucleases, thereby increasing the stability of the oligonucleotide.[6][12]

-

Surface Immobilization: The hydrophilic nature of the HEG spacer is advantageous for attaching oligonucleotides to solid surfaces, such as microarrays, while maintaining their ability to hybridize.

-

Aptamer Design: In aptamer development, the HEG spacer can provide the necessary flexibility for the aptamer to fold into its active conformation for target binding.

Quantitative Data and Performance

The inclusion of a hexaethylene glycol spacer can influence the properties and performance of oligonucleotides. The following tables summarize key quantitative data.

Table 1: Coupling Efficiency of Phosphoramidites

| Phosphoramidite Type | Average Coupling Efficiency | Reference |

| Standard Nucleosides | >99% | [4] |

| Hexaethylene Glycol | >98% (with extended coupling time) | [4] |

Table 2: Impact of HEG Spacer on Oligonucleotide Properties

| Property | Observation | Reference |

| Hybridization Efficiency | Minor to slight increase with HEG spacers | [3] |

| Melting Temperature (Tm) | Generally a slight decrease per insertion | |

| Nuclease Resistance | Increased resistance to 3' exonucleases when placed at the 3' end | [6][12] |

| Flexibility | Significantly increases the flexibility of the oligonucleotide | [11] |

Conclusion

Hexaethylene glycol phosphoramidite is an invaluable reagent for the chemical modification of oligonucleotides, offering a unique combination of hydrophilicity, flexibility, and stability. Its seamless integration into standard solid-phase synthesis protocols allows for the rational design of sophisticated DNA and RNA constructs for a wide range of applications, from advanced diagnostics with Scorpion® probes to the development of novel therapeutic aptamers. A thorough understanding of its properties and the optimization of its incorporation during synthesis are key to harnessing its full potential in molecular science and drug development.

References

- 1. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]

- 6. Linkers and Spacers | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. Mode of action and application of Scorpion primers to mutation detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scorpions Primers, Scorpion Probes [biosyn.com]

- 11. Oligo Spacers: Your Flexible Friends | LGC, Biosearch Technologies [biosearchtech.com]

- 12. idtdna.com [idtdna.com]

Hexaethylene Glycol Phosphoramidite: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol (HEG) phosphoramidite (B1245037) is a critical reagent in oligonucleotide synthesis, where it functions as a hydrophilic spacer. Its proper handling and storage are paramount to ensure the successful synthesis of high-quality oligonucleotides. This technical guide provides an in-depth overview of the solubility and stability of HEG phosphoramidite, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its effective use.

Solubility of Hexaethylene Glycol Phosphoramidite

The solubility of hexaethylene glycol phosphoramidite is a key factor in its application in automated oligonucleotide synthesis, which predominantly utilizes solutions of these reagents. While qualitatively described as having good solubility in most organic solvents, quantitative data is crucial for preparing solutions of appropriate concentrations.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of hexaethylene glycol phosphoramidite in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Concentration | Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (63.70 mM) | Requires sonication for dissolution. It is important to use newly opened, hygroscopic DMSO as water content can significantly impact solubility[1]. |

Qualitative Solubility in Common Organic Solvents

Hexaethylene glycol phosphoramidite is generally soluble in common organic solvents used in oligonucleotide synthesis.

-

Acetonitrile (B52724): Most nucleoside phosphoramidites are soluble in acetonitrile, which is the standard diluent for DNA synthesis[2]. Anhydrous acetonitrile is recommended to minimize hydrolysis[2].

-

Dichloromethane: More lipophilic phosphoramidites are often soluble in dichloromethane[2]. While usable in many synthesizers, potential issues with flow rate changes and volatility should be considered[2].

Stability of Hexaethylene Glycol Phosphoramidite

The stability of hexaethylene glycol phosphoramidite, both in solid form and in solution, directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. Degradation can lead to lower coupling efficiencies and the incorporation of impurities.

Recommended Storage and Shelf-Life

Proper storage is essential to maintain the integrity of hexaethylene glycol phosphoramidite.

| Form | Storage Temperature | Shelf-Life | Additional Precautions |

| Solid | -20°C | >3 years | Store in a dry, dark environment. Desiccate to protect from moisture[3]. Can be shipped under ambient temperature for short periods[3]. |

| Solution | -80°C | 6 months | Aliquot to prevent multiple freeze-thaw cycles[1]. |

| -20°C | 1 month | Aliquot to prevent multiple freeze-thaw cycles[1]. | |

| Room Temperature | 2-3 days (for similar spacer phosphoramidites) | For routine use on a synthesizer. Minimize exposure to moisture and air[4]. |

Degradation Pathways

Phosphoramidites are susceptible to two primary degradation pathways: hydrolysis and oxidation. These reactions lead to the formation of phosphonate (B1237965) and phosphate (B84403) byproducts, respectively, which are inactive in the coupling reaction.

Stability in Acetonitrile Solution

Studies on similar phosphoramidites in acetonitrile provide insight into the expected stability of hexaethylene glycol phosphoramidite in this common solvent. The rate of degradation is influenced by the specific phosphoramidite, its concentration, and the presence of water[5][6].

| Phosphoramidite Type | Concentration | Time | Purity Reduction |

| Standard Nucleoside Phosphoramidites | Not specified | 5 weeks | 2-39% (depending on the base)[5][6] |

| Linker Phosphoramidite | 0.05 M | 2 weeks | ~10-20% (in yield)[7] |

Experimental Protocols

To ensure the quality of hexaethylene glycol phosphoramidite, regular assessment of its purity and stability is crucial. The following are key experimental protocols for this purpose.

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of hexaethylene glycol phosphoramidite in a specific solvent.

-

Preparation: Add a known mass of hexaethylene glycol phosphoramidite to a vial.

-

Solvent Addition: Add a small, measured volume of the desired solvent to the vial.

-

Dissolution: Vigorously vortex the vial. If the solid does not dissolve, sonicate for a defined period (e.g., 10-15 minutes).

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: If the solid has dissolved, add another known mass of the phosphoramidite and repeat steps 3 and 4. If the solid has not dissolved, add a small, measured volume of the solvent and repeat steps 3 and 4 until the solid dissolves.

-

Calculation: Calculate the solubility in mg/mL or M based on the total mass of the phosphoramidite and the final volume of the solvent.

Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

Methodology: Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites and detecting degradation products.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV detection at a suitable wavelength.

-

Sample Preparation: Prepare samples at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to minimize on-column degradation.

Stability Assessment by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

Methodology: ³¹P NMR spectroscopy is a powerful tool for quantifying the purity of phosphoramidites and identifying hydrolysis and oxidation products.

-

Chemical Shifts:

-

Phosphoramidites (P(III)): ~149 ppm (typically two peaks for the diastereomers)

-

H-phosphonates: ~8-10 ppm

-

Phosphate (P(V)) oxidation product: ~0 ppm

-

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃ or chloroform-d₃.

-

Data Interpretation: The relative integration of the peaks corresponding to the different phosphorus species provides a quantitative measure of the purity of the phosphoramidite and the extent of hydrolysis and oxidation.

Conclusion

The solubility and stability of hexaethylene glycol phosphoramidite are critical parameters for its successful use in oligonucleotide synthesis. This guide provides a comprehensive overview of these properties, offering quantitative data where available and outlining robust experimental protocols for their assessment. By adhering to the recommended storage and handling procedures and implementing rigorous quality control measures, researchers, scientists, and drug development professionals can ensure the integrity of this vital reagent, leading to the efficient and reliable synthesis of high-quality oligonucleotides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. medkoo.com [medkoo.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphoramidite Chemistry for DNA/RNA Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Synthetic Nucleic Acids

Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[1] Developed in the early 1980s by Marvin Caruthers and his team, this method's simplicity, high efficiency, and amenability to automation have made it the most robust and widely adopted technique for creating custom sequences of nucleic acids.[2] Its precision is fundamental to a vast array of applications in molecular biology, diagnostics, and therapeutics, including PCR primers, DNA sequencing, gene editing, antisense oligonucleotides, and siRNA-based drugs.[3][][5]

This guide provides a comprehensive technical overview of the core principles of solid-phase phosphoramidite chemistry, detailing the synthesis cycle, key reagents, quantitative performance metrics, and essential experimental protocols.

Core Principles of Phosphoramidite Chemistry

The power of the phosphoramidite method lies in its use of specialized building blocks—nucleoside phosphoramidites—and a cyclical, four-step process performed on a solid support.[3][6] The synthesis proceeds in the 3' to 5' direction, the opposite of biological DNA synthesis.[2] This is achieved through the strategic use of protecting groups to prevent unwanted side reactions and ensure that only the desired chemical bonds are formed.[1][7]

The Phosphoramidite Monomer

A phosphoramidite is a modified nucleoside, the fundamental building block for synthesis.[1] It is characterized by several key chemical groups, each with a specific function:

-

A 5'-Hydroxyl Protecting Group : The 5'-hydroxyl group of the deoxyribose or ribose sugar is protected by a bulky acid-labile Dimethoxytrityl (DMT) group. This prevents the monomer from reacting with itself during the coupling step.[1][8][9]

-

A Reactive 3'-Phosphoramidite Group : The 3'-hydroxyl group is modified into a phosphite (B83602) triester, specifically a phosphoramidite. This group contains a diisopropylamino (iPr2N) group, which acts as a good leaving group upon activation, and a 2-cyanoethyl group that protects the phosphorus from undesired reactions.[1][2]

-

Nucleobase Protecting Groups : The exocyclic amino groups on the nucleobases (Adenine, Guanine, and Cytosine) are protected to prevent side reactions during synthesis. Thymine and Uracil do not have exocyclic amino groups and typically do not require protection.[7] Common protecting groups include:

Solid-Phase Synthesis

Oligonucleotide synthesis is performed on a solid support, typically Controlled Pore Glass (CPG) or polystyrene beads.[6][8][10] The initial nucleoside is covalently attached to this support via its 3'-hydroxyl group. The growing oligonucleotide chain remains attached to the support throughout the synthesis cycles, which offers a significant advantage: excess reagents and by-products from each step can be simply washed away before proceeding to the next, eliminating the need for complex purification after each nucleotide addition.[1][2]

The Four-Step Synthesis Cycle

The addition of each phosphoramidite monomer is a four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.[3] This cycle is repeated until the oligonucleotide of the desired length is assembled.

Caption: The four-step solid-phase phosphoramidite synthesis cycle.

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[8] This is achieved by treating the support with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758).[9] This step exposes the 5'-hydroxyl group, making it available for reaction with the next incoming phosphoramidite.[8][9] The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[2]

Step 2: Coupling

The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is added to the reaction column along with an activator.[2] The activator, commonly 1H-tetrazole or a derivative such as 5-(ethylthio)-1H-tetrazole (ETT) , protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[2][11] The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom, forming a new phosphite triester linkage and elongating the oligonucleotide chain.[2] This reaction is very rapid, typically taking around 30 seconds for standard bases.[11] To drive the reaction to completion, a significant molar excess of both the phosphoramidite and the activator is used.[11]

Step 3: Capping

Although the coupling reaction is highly efficient (typically >99%), a small fraction of the 5'-hydroxyl groups may fail to react.[8][12] If left unreacted, these "failure sequences" could react in subsequent cycles, leading to the formation of oligonucleotides with internal deletions, which are difficult to separate from the desired full-length product.[9][12][13] To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups.[12] This is achieved by acetylation using a mixture of acetic anhydride and a catalyst, such as 1-methylimidazole (NMI) .[2][9][12] The resulting acetylated cap is unreactive in all subsequent synthesis steps.[9]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle.[2][11] To create a more stable linkage, the trivalent phosphorus (P(III)) is oxidized to a pentavalent phosphate (P(V)) triester.[11] This is accomplished by treating the support with a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[8][9][11] This stable phosphate triester forms the backbone of the synthetic oligonucleotide. After this step, the cycle is complete, and the entire process is repeated, starting with the detritylation of the newly added nucleotide.[8]

Special Considerations for RNA Synthesis

The synthesis of RNA follows the same four-step cycle, but with an added complexity: the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected throughout the synthesis to prevent side reactions and migration of the phosphodiester linkage.[14] The choice of the 2'-hydroxyl protecting group is critical; it must be stable to the conditions of the synthesis cycle but removable during the final deprotection step without damaging the RNA strand.[14]

Common 2'-hydroxyl protecting groups include:

-

tert-Butyldimethylsilyl (TBDMS or TBS) : The most common and well-established protecting group.[14]

-

2-O-Triisopropylsilyloxymethyl (TOM) : A bulkier group designed to overcome some of the steric hindrance issues associated with TBDMS, potentially improving coupling efficiency.[14]

Post-Synthesis: Cleavage and Deprotection

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed to yield a biologically active molecule.[8][15]

-

Cleavage from Support : The oligonucleotide is first cleaved from the CPG support. This is typically accomplished using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[15]

-

Phosphate Deprotection : The same ammonium hydroxide treatment also removes the 2-cyanoethyl groups from the phosphate backbone via β-elimination.[2][15]

-

Base Deprotection : To remove the protecting groups (Bz, iBu, Ac) from the nucleobases, the ammonium hydroxide solution containing the oligonucleotide is heated (e.g., at 55°C for 8-15 hours for standard groups).[15][16]

-

Final Detritylation (if synthesized 'DMT-on') : Often, the final 5'-DMT group is left on during cleavage and deprotection to aid in purification via reverse-phase HPLC.[11][15] This hydrophobic DMT group causes the full-length oligonucleotide to be retained more strongly on the column than the truncated, DMT-less failure sequences. After purification, the DMT group is removed with an acid treatment (e.g., 80% acetic acid).[11][16]

Quantitative Data Summary

The efficiency of each step is critical for the overall yield and purity of the final product. Even small deviations from optimal performance can have a significant impact, especially for long oligonucleotides.[17]

Table 1: Typical Reagent Concentrations and Reaction Times

| Step | Reagent(s) | Typical Concentration / Molar Excess | Typical Time |

| Deblocking | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane | 3% (v/v) | < 1 minute[9] |

| Coupling | Phosphoramidite | 5-fold molar excess[11] | 30 seconds[11] |

| Activator (e.g., ETT) | 20-fold molar excess[11] | 30 seconds[11] | |

| Capping | Acetic Anhydride / N-Methylimidazole | Standard solutions per synthesizer | 1-2 minutes |

| Oxidation | Iodine in THF/Pyridine/Water | 0.02 M - 0.1 M[11][18] | ~1 minute |

| Cleavage | Concentrated Ammonium Hydroxide | - | 1-2 hours at RT[19] |

| Deprotection | Concentrated Ammonium Hydroxide | - | 8-15 hours at 55°C[16] |

Table 2: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

| Oligo Length (bases) | FLP Yield at 98.5% Avg. Coupling Efficiency | FLP Yield at 99.0% Avg. Coupling Efficiency | FLP Yield at 99.5% Avg. Coupling Efficiency |

| 20-mer | 74.0% | 81.8% | 90.5% |

| 50-mer | 52.0%[17] | 60.5% | 77.9%[17] |

| 80-mer | 36.3% | 44.9% | 67.0% |

| 100-mer | 28.2% | 36.6% | 60.6% |

| 120-mer | 21.9% | 29.9% | 54.9% |

| (Note: Theoretical yield calculated as (Coupling Efficiency)^(Oligo Length - 1)) |

Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite synthesis. Specific timings, volumes, and reagent formulations may vary depending on the automated synthesizer, synthesis scale, and specific sequence.

Protocol 1: Automated Solid-Phase Synthesis Cycle (Per Nucleotide Addition)

Objective: To execute one full cycle of nucleotide addition on an automated DNA/RNA synthesizer.

Methodology:

-

Priming and Setup: Ensure all reagent bottles (deblock, activator, phosphoramidites, capping solutions, oxidizer, wash solvent) are filled with fresh, anhydrous solutions and correctly installed on the synthesizer. Prime all fluid lines to remove air and old reagents.

-

Deblocking (Detritylation): a. The synthesizer delivers a 3% solution of DCA or TCA in dichloromethane to the synthesis column containing the solid support. b. The acid solution is held in the column for approximately 45-60 seconds to ensure complete removal of the 5'-DMT group.[9] c. The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid and the cleaved DMT cation.

-

Coupling: a. The appropriate phosphoramidite solution and activator solution are simultaneously delivered to the synthesis column. b. The reaction is allowed to proceed for 30-60 seconds for standard DNA bases.[11] Longer times (5-10 minutes) may be required for modified bases or RNA monomers.[11] c. The column is washed with acetonitrile to remove excess reagents.

-

Capping: a. Capping A (acetic anhydride) and Capping B (N-methylimidazole) solutions are delivered to the column to acetylate any unreacted 5'-OH groups. b. The reaction is held for 1-2 minutes. c. The column is washed with acetonitrile.

-

Oxidation: a. An oxidizer solution (0.02 M Iodine in THF/Water/Pyridine) is delivered to the column.[11] b. The solution is held for approximately 1 minute to convert the phosphite triester to a stable phosphate triester. c. The column is washed with acetonitrile. A second capping step may be performed here on some synthesizers to ensure the support is completely dry before the next cycle.[9][13]

-

Loop: The synthesizer repeats steps 2-5 for the next base in the sequence.

Protocol 2: Post-Synthesis Cleavage and Deprotection (Standard DNA)

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

Methodology:

-

Cleavage from Support: a. Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial with a Teflon-lined cap. b. Add 1-2 mL of concentrated ammonium hydroxide to the vial. c. Seal the vial tightly and let it stand at room temperature for 1-2 hours to cleave the succinyl linker.[19]

-

Deprotection: a. Following the room temperature cleavage, securely tighten the cap and place the vial in a heating block or oven set to 55°C. b. Heat for 8-15 hours to remove the Bz, iBu, and cyanoethyl protecting groups.[16] c. For oligonucleotides synthesized with "fast-deprotecting" phosphoramidites (e.g., using Pac or iPr-Pac groups), this step can be significantly shorter (e.g., 4 hours at 55°C).

-

Sample Recovery: a. Cool the vial to room temperature before opening. b. Carefully draw off the ammonium hydroxide solution, which now contains the crude oligonucleotide, and transfer it to a new tube. c. Rinse the CPG support with 0.5 mL of water and combine it with the ammonium hydroxide solution. d. Evaporate the solution to dryness using a vacuum centrifuge. The resulting pellet is the crude oligonucleotide, ready for purification or analysis.

Protocol 3: Deprotection of TBDMS-Protected RNA

Objective: To deprotect a synthetic RNA oligonucleotide, including the removal of the 2'-TBDMS group.

Methodology:

-

Cleavage and Base Deprotection: a. Cleave the RNA from the support and deprotect the bases using a solution of AMA (Ammonium Hydroxide/40% Methylamine 1:1) at 65°C for 10-20 minutes.[20][21] b. Evaporate the AMA solution to dryness in a vacuum centrifuge.

-

2'-TBDMS Group Removal: a. Prepare a deprotection solution. A common reagent is Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO. b. To the dried RNA pellet, add 100 µL of anhydrous DMSO and heat gently (65°C for 5 min) if needed to fully dissolve the oligonucleotide.[20] c. Add 125 µL of TEA·3HF solution, mix well, and heat the mixture at 65°C for 2.5 hours.[20]

-

Quenching and Precipitation: a. Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane). b. Precipitate the desilylated RNA oligonucleotide using a salt solution (e.g., 3 M sodium acetate) and an alcohol (e.g., n-butanol or ethanol). c. Centrifuge to pellet the RNA, discard the supernatant, wash the pellet with ethanol, and dry. The sample is now ready for purification.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. atdbio.com [atdbio.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. alfachemic.com [alfachemic.com]

- 6. benchchem.com [benchchem.com]

- 7. journalirjpac.com [journalirjpac.com]

- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 13. biotage.com [biotage.com]

- 14. atdbio.com [atdbio.com]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. glenresearch.com [glenresearch.com]

- 19. US5656741A - Process and reagents for processing synthetic oligonucleotides - Google Patents [patents.google.com]

- 20. glenresearch.com [glenresearch.com]

- 21. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Hexaethylene Glycol (HEG) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly known as Spacer 18 phosphoramidite, is a non-nucleosidic reagent routinely used in solid-phase oligonucleotide synthesis. It introduces a long, hydrophilic 18-atom spacer arm composed of six repeating ethylene (B1197577) glycol units. This spacer is strategically incorporated to add distance between an oligonucleotide and a functional moiety, such as a fluorescent dye, quencher, biotin, or other labels.[1][] The hydrophilicity of the HEG linker can also improve the solubility of the modified oligonucleotide.[1] Applications of HEG-modified oligonucleotides are diverse and include the synthesis of qPCR probes, hairpin loop structures, and molecules designed for solid-phase immobilization.[1][3]

These application notes provide a comprehensive protocol for the use of HEG phosphoramidite in automated oligonucleotide synthesis, including coupling, deprotection, and purification.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 18-O-Dimethoxytrityl-hexaethylene glycol,1-[(2-cyanoethyl)-(N,N‑diisopropyl)]-phosphoramidite | [4] |

| Synonyms | Spacer Phosphoramidite 18, HEG Phosphoramidite | [4] |

| CAS Number | 125607-09-2 | [5] |

| Molecular Formula | C42H61N2O10P | [][5] |

| Molecular Weight | 784.93 g/mol | [][4][5] |

| Appearance | Colorless to yellowish viscous oil | [4] |

| Diluent | Anhydrous Acetonitrile (B52724) | [4][5] |

| Storage | -10 to -30°C, dry | [4][5] |

| Stability in Solution | 2-3 days in anhydrous acetonitrile | [5] |

Experimental Protocols

The incorporation of HEG phosphoramidite into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle employed in automated DNA/RNA synthesizers.[4]

Reagent Preparation

-

HEG Phosphoramidite Solution: Dissolve the HEG phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.07 M to 0.1 M).[5] Ensure the diluent is of high quality with low water content. The solution is stable for 2-3 days when stored under anhydrous conditions.[5]

-

Standard Synthesis Reagents: Utilize standard synthesis reagents, including an activator (e.g., 5-ethylthio-1H-tetrazole), capping solutions, an oxidizing agent, and a deblocking solution (e.g., trichloroacetic acid in dichloromethane).

Automated Oligonucleotide Synthesis

The synthesis cycle for incorporating the HEG spacer is identical to that of a standard nucleoside phosphoramidite and consists of four main steps: deblocking, coupling, capping, and oxidation.

Workflow for a Single HEG Spacer Incorporation Cycle:

Caption: Standard phosphoramidite synthesis cycle for HEG incorporation.

Detailed Steps:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group on the terminal nucleoside of the growing oligonucleotide chain is removed by treatment with an acidic solution.

-

Coupling: The prepared HEG phosphoramidite solution is activated by the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the oligonucleotide. For standard HEG phosphoramidite, a coupling time of 2 minutes is generally sufficient.[6] However, for bulkier modifications attached to the HEG, a longer coupling time may be necessary to ensure high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

Multiple additions of HEG phosphoramidite can be performed to create longer spacer arms.[][5]

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed. The HEG linker is stable under standard deprotection conditions.[4][5]

Standard Deprotection Protocol:

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) (28-33%).

-

Procedure:

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium hydroxide.

-

Incubate at 55°C for 8-17 hours or at room temperature for a longer duration.

-

After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.

-

Rapid Deprotection with AMA:

-

Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).

-

Procedure:

Deprotection Conditions Comparison:

| Deprotection Reagent | Temperature | Time | Notes |

| Concentrated Ammonium Hydroxide | 55°C | 8-17 hours | Standard method for complete deprotection. |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10-15 minutes | Rapid deprotection. Requires use of acetyl-protected dC to avoid side reactions.[7][8] |

| Potassium Carbonate in Methanol | Room Temp. | 4 hours | Ultra-mild conditions for sensitive modifications. Requires UltraMILD protected phosphoramidites. |

Purification

Purification of the crude oligonucleotide is crucial to remove truncated sequences and other impurities. For many applications involving HEG-modified oligonucleotides, purification by High-Performance Liquid Chromatography (HPLC) is recommended to ensure high purity.[4][5]

Purification Workflow:

Caption: Purification workflow for HEG-modified oligonucleotides.

Reverse-Phase HPLC (RP-HPLC) Protocol:

-

Column: A C18 reverse-phase column is commonly used for oligonucleotide purification.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

-

Mobile Phase B: 0.1 M TEAA in 50% aqueous acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. A typical gradient for a 20-mer would be from 5% to 50% Mobile Phase B over 20-30 minutes. The presence of the hydrophilic HEG spacer may slightly decrease the retention time compared to an unmodified oligonucleotide of the same length.

-

Detection: UV absorbance at 260 nm.

Purification Method Comparison:

| Purification Method | Purity | Typical Use Case |

| Desalting | Removes salts and small molecules | PCR primers, non-critical applications |

| Cartridge Purification | >80% | General research applications |

| Reverse-Phase HPLC | >90% | Demanding applications, modified oligonucleotides |

| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Very high purity required, removal of n-1 sequences |

Quantitative Data

Coupling Efficiency:

| Oligonucleotide Length (n-mer) | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |

| 20 | 99.0% | 82.0% |

| 20 | 99.5% | 90.5% |

| 50 | 99.0% | 60.5% |

| 50 | 99.5% | 77.9% |

| 100 | 99.0% | 36.6% |

| 100 | 99.5% | 60.6% |

Theoretical Yield = (Coupling Efficiency)^(n-1)

Conclusion

Hexaethylene glycol phosphoramidite is a versatile and reliable reagent for introducing hydrophilic spacer arms into synthetic oligonucleotides. Its compatibility with standard automated synthesis protocols makes it a straightforward modification to implement. By following the detailed protocols for synthesis, deprotection, and purification outlined in these application notes, researchers can confidently produce high-quality HEG-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development. For oligonucleotides containing sensitive modifications in addition to the HEG spacer, careful selection of deprotection conditions is crucial to ensure the integrity of the final product.

References

- 1. Spacer CE-Phosphoramidite 18 | LGC, Biosearch Technologies [biosearchtech.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. HEG-Phosphoramidite (Spacer-18 analogue) [buyolig.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

Application Notes and Protocols for Hexaethylene Glycol (HEG) Phosphoramidite in Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of hexaethylene glycol (HEG) phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. HEG is a flexible and hydrophilic spacer commonly used to introduce non-nucleotidic modifications, alter spacing between moieties, or create functionalized oligonucleotides for various applications in research, diagnostics, and therapeutics.

Introduction

Hexaethylene glycol (HEG) phosphoramidite is a non-nucleosidic reagent used in automated solid-phase oligonucleotide synthesis.[1] Its incorporation into an oligonucleotide sequence introduces a long, flexible, and hydrophilic spacer arm.[2] This spacer, also referred to as Spacer 18, is an 18-atom chain consisting of 12 carbon and 6 oxygen atoms.[2] The hydrophilic nature of the HEG linker can be advantageous in certain biological applications.

Key Applications of HEG Linkers in Oligonucleotides:

-

Structural Modifications: Creating hairpin loops or other defined three-dimensional structures in oligonucleotides.

-

Functionalization: Acting as a spacer between the oligonucleotide and a conjugated molecule, such as a fluorophore, quencher, biotin, or a therapeutic agent, to minimize steric hindrance and maintain the biological activity of both moieties.[3][4]

-

Drug Development: In the development of therapeutic oligonucleotides, such as antisense oligonucleotides or siRNAs, HEG linkers can be used to attach targeting ligands or to modify the pharmacokinetic properties of the drug.[4]

-

Diagnostic Probes: Used in the design of Scorpion® primers and other diagnostic probes to provide flexibility and optimal hybridization kinetics.

Data Presentation: Performance of HEG Phosphoramidite

The efficiency of the coupling reaction is a critical factor in oligonucleotide synthesis, directly impacting the yield and purity of the final product.[5] While coupling efficiencies for standard phosphoramidites are typically very high (often exceeding 99%), the incorporation of modified phosphoramidites like HEG may require optimized conditions to achieve similar results.[5][6]

Table 1: Comparison of Typical Coupling Efficiencies and Theoretical Yields

| Parameter | Standard Nucleoside Phosphoramidite | Hexaethylene Glycol (HEG) Phosphoramidite |

| Average Coupling Efficiency per Cycle | >99%[6] | ~98-99% |

| Recommended Coupling Time | 30 - 60 seconds[7] | 5 - 15 minutes[7][8] |

| Theoretical Full-Length Product Yield (20-mer) | ~82% | ~66-74% |

| Theoretical Full-Length Product Yield (50-mer) | ~61% | ~36-49% |

Note: Theoretical yields are calculated as (Average Coupling Efficiency)^(Number of Couplings). Actual yields will be lower due to post-synthesis processing losses.

Table 2: Expected Purity and Yield of a 20-mer Oligonucleotide after HPLC Purification

| Oligonucleotide Type | Crude Purity (Full-Length Product) | Purity after RP-HPLC | Typical Final Yield (OD Units from 1 µmol synthesis) |

| Standard Unmodified Oligonucleotide | 70-85% | >95%[9] | 10 - 20 |

| Oligonucleotide with single HEG linker | 60-80% | >90%[10] | 8 - 15 |

Experimental Protocols

The following protocols outline the key steps for incorporating a HEG linker into an oligonucleotide using an automated solid-phase synthesizer.

Protocol 1: Solid-Phase Synthesis of an HEG-Modified Oligonucleotide

This protocol assumes the use of a standard automated DNA/RNA synthesizer employing phosphoramidite chemistry.

1. Reagent Preparation:

-

HEG Phosphoramidite: Dissolve the HEG phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. To ensure dryness, molecular sieves can be added to the dissolved amidite.[8]

-

Standard Reagents: Prepare standard DNA/RNA phosphoramidites, activator (e.g., 5-Ethylthio-1H-tetrazole - ETT), capping reagents, oxidizing solution, and deblocking solution as per the synthesizer manufacturer's recommendations.

2. Synthesis Cycle for HEG Incorporation:

The standard four-step cycle of deblocking, coupling, capping, and oxidation is used. The key modification for HEG incorporation is the extended coupling time.

-

Step 1: Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to the solid support using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[1][3]

-

Step 2: Coupling:

-

Activate the HEG phosphoramidite by mixing with the activator solution.

-

Deliver the activated HEG phosphoramidite to the synthesis column.

-

Crucially, extend the coupling time to 5-15 minutes. [7][8] For sterically hindered modifications, a double coupling (repeating the coupling step before oxidation) can be employed to maximize efficiency.[8]

-

-

Step 3: Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[6]

-

Step 4: Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable pentavalent phosphate (B84403) triester using an iodine solution.[7]

3. Post-Synthesis Cleavage and Deprotection:

-

After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

A common method is to use concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours. The exact conditions will depend on the specific protecting groups used for the nucleobases.

Protocol 2: Purification of HEG-Modified Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)